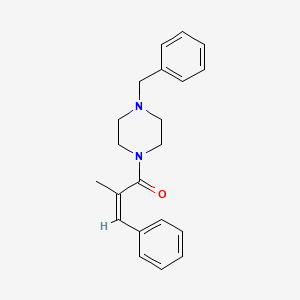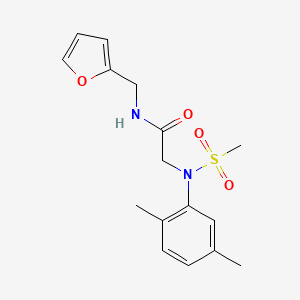![molecular formula C17H18N2O8S B5805923 methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate](/img/structure/B5805923.png)
methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate, also known as DMSO-NO2, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of glycine and is known for its ability to act as a nitric oxide donor.
作用機序
Methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate releases nitric oxide through a process known as S-nitrosation. This process involves the transfer of a nitric oxide molecule to a thiol group on a protein, resulting in the formation of an S-nitrosothiol. This S-nitrosothiol can then release nitric oxide in a controlled manner, allowing for the study of nitric oxide's effects on various biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce vasodilation, reduce inflammation, and protect against oxidative stress. Additionally, it has been shown to have neuroprotective effects and to enhance wound healing.
実験室実験の利点と制限
One of the main advantages of using methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate in lab experiments is its ability to release nitric oxide in a controlled and sustained manner. This allows for the study of nitric oxide's effects over a longer period of time. Additionally, this compound is stable and can be easily stored, making it a convenient tool for researchers.
One limitation of using this compound is that it can be toxic at high concentrations. Additionally, the release of nitric oxide can be affected by various factors, such as pH and temperature, which can make it difficult to control the amount of nitric oxide released.
将来の方向性
There are several future directions for research involving methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate. One area of interest is the use of this compound in the treatment of various diseases, such as cardiovascular disease and neurological disorders. Additionally, research is needed to better understand the mechanisms underlying this compound's effects and to develop more precise methods for controlling the release of nitric oxide.
合成法
The synthesis of methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate is a complex process that involves several steps. The first step involves the reaction of 2,4-dimethoxybenzylamine with 2-nitrobenzenesulfonyl chloride to form the intermediate compound, N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine tert-butyl ester. This intermediate is then treated with methyl iodide to yield the final product, this compound.
科学的研究の応用
Methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate has been extensively used in scientific research as a nitric oxide donor. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. This compound has been shown to release nitric oxide in a controlled and sustained manner, making it a valuable tool in studying the effects of nitric oxide on various biological systems.
特性
IUPAC Name |
methyl 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O8S/c1-25-12-8-9-13(15(10-12)26-2)18(11-17(20)27-3)28(23,24)16-7-5-4-6-14(16)19(21)22/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOFYRLGMSKDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5805851.png)


![N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5805862.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5805872.png)

![4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5805893.png)

![2-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5805915.png)


![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5805939.png)
